5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy and Methylsulfamoyl Groups: The methoxy and methylsulfamoyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-(methylsulfamoyl)benzoic acid
- 4-methoxy-3-methylbenzyl chloride
- 4-methoxyphenol
Comparison
Compared to similar compounds, 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N4O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-13-4-6-14(7-5-13)12-22-20(25)17-11-16(23-24-17)15-8-9-18(28-3)19(10-15)29(26,27)21-2/h4-11,21H,12H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
COQHYCLMUATZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC |
Origin of Product |
United States |
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